Mechanistic Architectures of 1,3-Dihydro-4-methyl-2H-imidazol-2-one: From Synthesis to Functionalization
Mechanistic Architectures of 1,3-Dihydro-4-methyl-2H-imidazol-2-one: From Synthesis to Functionalization
Abstract
This technical guide provides a rigorous analysis of 1,3-dihydro-4-methyl-2H-imidazol-2-one (CAS: 1192-34-3), a critical heterocyclic scaffold in the synthesis of biotin (Vitamin B7) and cardiotonic agents. Unlike generic reviews, this document focuses on the Duschinsky Condensation mechanism, the thermodynamic factors governing its tautomeric equilibrium, and the regioselective functionalization of the N1/N3 positions. It is designed for medicinal chemists requiring actionable protocols and mechanistic clarity.
Part 1: Structural Dynamics and Tautomerism
The molecule 1,3-dihydro-4-methyl-2H-imidazol-2-one (hereafter 4-Me-IMO ) exists in a complex equilibrium. While often drawn as the keto-tautomer (A), it possesses significant enolic character (B) and hydroxy-imidazole potential (C), particularly under basic conditions.
Thermodynamic Profile
-
Dominant Form: In neutral and acidic media, the cyclic urea (keto) form is energetically favored due to the resonance stabilization of the amide-like nitrogens.
-
pKa Values: The N-H protons are weakly acidic (pKa
13-14 in DMSO), allowing for deprotonation by strong bases (NaH, KOtBu). -
Nucleophilicity: The N3 nitrogen (distal to the methyl group) is kinetically more accessible than the N1 nitrogen (proximal to the methyl), creating a handle for regioselective alkylation.
Table 1: Physicochemical Properties
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 98.10 g/mol | Fragment-based drug design |
| Melting Point | 204–208 °C | High thermal stability indicating strong H-bond network |
| CAS Number | 1192-34-3 | Identification |
| Dipole Moment | High (> 4 D) | High solubility in polar aprotic solvents (DMSO, DMF) |
Part 2: The Duschinsky Condensation (Synthesis)
The most authoritative synthesis of the 4-Me-IMO core was established by Duschinsky and Dolan (Hoffmann-La Roche) in 1945. It involves the cyclocondensation of urea with acetol (hydroxyacetone).
Mechanistic Pathway
The reaction proceeds via an acid-catalyzed nucleophilic attack of urea on the ketone of acetol, followed by dehydration and intramolecular cyclization.
-
Activation: Acid catalyst protonates the acetol carbonyl.
-
Addition: Urea attacks the carbonyl to form a hemiaminal.
-
Cyclization: The second nitrogen attacks the hydroxyl-bearing carbon (or displaced water) to close the ring.
-
Dehydration: Loss of water establishes the C4=C5 double bond.
Figure 1: The Duschinsky Condensation Pathway. The acid-mediated dehydration drives the equilibrium toward the stable aromatic heterocycle.
Validated Experimental Protocol
Objective: Synthesis of 4-Me-IMO on a 100g scale.
Reagents:
-
Urea (1.0 eq)[1]
-
Acetol (1.1 eq) - Note: Commercial acetol often contains polymerization products; distillation prior to use is recommended.
-
Acetic Acid (Solvent/Catalyst)[2]
Step-by-Step Workflow:
-
Setup: Charge a 3-neck round-bottom flask with Urea (60.0 g, 1.0 mol) and Glacial Acetic Acid (300 mL).
-
Addition: Add Acetol (81.5 g, 1.1 mol) dropwise over 30 minutes at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 4–6 hours. Monitoring by TLC (10% MeOH in DCM) is difficult due to polarity; NMR aliquots are preferred.
-
Concentration: Remove acetic acid under reduced pressure (rotary evaporator) to yield a viscous dark oil.
-
Purification (Critical):
-
Dissolve the residue in minimal hot water (approx. 100 mL).
-
Neutralize with NaHCO3 to pH 7.
-
Cool to 0°C overnight. The product crystallizes as prismatic needles.
-
Filter and wash with ice-cold isopropanol.
-
-
Yield: Expected yield is 50–65%.
Part 3: Reactivity and Functionalization
The 4-Me-IMO scaffold presents three distinct sites for chemical modification: N1, N3, and C5.
Regioselective N-Alkylation
The N3 position is sterically less hindered than N1 (which is adjacent to the C4-methyl). However, under thermodynamic control, mixtures often occur.
-
Mono-alkylation (N3): Achieved using 1.0 eq of alkyl halide with a weak base (K2CO3) in acetone.
-
Dialkylation (N1, N3): Requires strong base (NaH) and excess electrophile in DMF.
Electrophilic Substitution at C5
The C4=C5 double bond is electron-rich (enamine character). The C5 proton can be substituted with halogens, which serves as a handle for cross-coupling (Suzuki/Sonogashira) to build complex architectures like Biotin.
Protocol: C5-Bromination
-
Dissolve 4-Me-IMO in Acetic Acid.
-
Add Bromine (Br2) dropwise at 10-15°C.
-
The intermediate 4-methyl-5-bromo-imidazol-2-one precipitates or can be isolated by quenching with aqueous sodium bisulfite.
The Biotin Connection (Pathway Visualization)
4-Me-IMO is the structural ancestor of the urea ring in Biotin. In the industrial synthesis (Sternbach/Goldberg routes), the imidazole ring is often fused to a thiophane precursor, or 4-Me-IMO is functionalized at C5.
Figure 2: Divergent Reactivity Profile. The scaffold serves as a versatile nucleophile (at N) and nucleophile/enamine (at C5).
Part 4: Troubleshooting & Safety
Common Failure Modes
-
Oligomerization of Acetol: If the acetol is dark/viscous before use, the yield will drop below 30%. Solution: Distill acetol (b.p. 145°C) immediately before the condensation step.
-
Incomplete Cyclization: Stopping the reflux too early leads to the acyclic ureido-ketone intermediate. Validation: Check IR for the disappearance of the ketone C=O stretch (approx 1715 cm-1) and appearance of the cyclic urea C=O (approx 1680 cm-1).
-
Regioisomer Mixtures: During N-alkylation, if N1-alkylation is desired specifically, blocking groups on N3 are required, or specific directing groups must be used.
Safety Data
-
4-Me-IMO: Generally low toxicity, but behaves as a weak base. Irritant to eyes/lungs.
-
Acetol: Flammable and skin irritant.
-
Bromine: Highly toxic and corrosive. All C5-bromination reactions must be performed in a fume hood with a sodium thiosulfate quench bath ready.
References
-
Duschinsky, R., & Dolan, L. A. (1945). "The Synthesis of Imidazolones from Urea and Sugar Derivatives." Journal of the American Chemical Society, 67(12), 2079–2084. Link
- Gerecke, M., et al. (1970). "Industrial Synthesis of Biotin." Helvetica Chimica Acta.
- Confalone, P. N., & Pizzolato, G. (1982). "A Stereospecific Synthesis of Biotin." Journal of the American Chemical Society, 104(2), 521-524.
-
PubChem Compound Summary. (2024). "1,3-dihydro-4-methyl-2H-imidazol-2-one (CID 70935)."[3] Link
-
Pfizer Inc. (1986). "Process for preparing 4-methyl-4-imidazolin-2-one." World Intellectual Property Organization Patent WO1986002070A1. Link
